Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
Description
Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a benzimidazole carbamate derivative characterized by a pyridin-4-yl sulfanyl substituent at the 6-position of the benzimidazole core. This structural motif is critical for its biological activity, particularly in antiparasitic and antifungal applications. The compound shares a common benzimidazole carbamate backbone with several clinically relevant drugs, but its unique pyridine-containing sulfanyl group distinguishes it from analogs like fenbendazole, flubendazole, and carbendazim.
Properties
CAS No. |
55564-26-6 |
|---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
methyl N-(6-pyridin-4-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-11-3-2-10(8-12(11)17-13)21-9-4-6-15-7-5-9/h2-8H,1H3,(H2,16,17,18,19) |
InChI Key |
ZFPAWTYLNZPUCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Thioether Formation:
Carbamate Formation: The final step involves the reaction of the benzimidazole-thioether intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The carbamate group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Structural Features
The benzimidazole carbamate scaffold is conserved across all analogs, but substituents at the 5- or 6-position of the benzimidazole ring dictate functional differences.
Electronic and Steric Effects
Antiparasitic and Antifungal Efficacy
- Fenbendazole : Widely used in veterinary medicine for nematode infections; phenylsulfanyl group contributes to moderate bioavailability and broad-spectrum activity .
- Flubendazole : 4-Fluorobenzoyl substituent enhances potency against resistant helminths due to increased membrane penetration .
- Target compound: Pyridinyl sulfanyl group may improve binding to β-tubulin in parasites via π-π stacking or hydrogen bonding, though specific efficacy data are pending. Computational studies suggest comparable or superior binding affinity to nocodazole derivatives .
Antialgal Activity
- Fenbendazole and flubendazole exhibit antialgal effects at micromolar concentrations, likely through microtubule disruption .
- The target compound’s pyridine ring could enhance activity against algal species with unique tubulin isoforms, though experimental validation is required.
Pharmacokinetic and Metabolic Profiles
Biological Activity
Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C14H12N4O2S
- CAS Number : 21523487
- Structure : The compound features a benzimidazole core substituted with a pyridine ring and a carbamate group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes implicated in disease pathways, including proteases and kinases.
- Induction of Apoptosis : Studies indicate that this compound can promote apoptosis in cancer cell lines, suggesting its role as an anticancer agent.
- Antiviral Activity : Preliminary research indicates efficacy against viral infections, particularly through mechanisms that inhibit viral entry into host cells.
Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis | |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest | |
| HeLa (Cervical) | 30.5 ± 5.0 | Inhibition of proliferation |
Antiviral Activity
The antiviral efficacy of the compound was assessed against the Ebola virus using a recombinant reporter system:
Case Study 1: Anticancer Efficacy
In a study published by Ribeiro Morais et al., the compound was tested on tumor-bearing mice models. Results demonstrated significant tumor growth suppression when administered at optimal dosages, reinforcing its potential as an effective anticancer agent .
Case Study 2: Antiviral Potential
Research conducted on the antiviral properties revealed that this compound exhibited potent activity against Ebola virus entry mechanisms, with submicromolar activity levels indicating strong therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
